Linagliptin Acetamide-d3
CAS No.:
Cat. No.: VC0203319
Molecular Formula: C₂₇H₂₇D₃N₈O₃
Molecular Weight: 517.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₂₇D₃N₈O₃ |
|---|---|
| Molecular Weight | 517.6 |
Introduction
Chemical Structure and Properties
Linagliptin Acetamide-d3 is a deuterated analog of Linagliptin Acetamide, featuring three deuterium atoms replacing the hydrogen atoms in the acetamide group. Its structure maintains the core framework of Linagliptin while incorporating specific modifications that make it valuable for analytical applications.
Basic Chemical Information
The compound has well-defined chemical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₇D₃N₈O₃ |
| Molecular Weight | 517.597 g/mol |
| Accurate Mass | 517.263 Da |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| SIL Type | Deuterium |
Table 1: Physicochemical properties of Linagliptin Acetamide-d3
Structural Identifiers
The compound can be identified through several chemical notations as outlined in Table 2:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trideuterioacetamide |
| SMILES | [2H]C([2H])([2H])C(=O)N[C@@H]1CCCN(C1)c2nc3N(C)C(=O)N(Cc4nc(C)c5ccccc5n4)C(=O)c3n2CC#CC |
| InChI | InChI=1S/C27H30N8O3/c1-5-6-14-34-23-24(31-26(34)33-13-9-10-19(15-33)29-18(3)36)32(4)27(38)35(25(23)37)16-22-28-17(2)20-11-7-8-12-21(20)30-22/h7-8,11-12,19H,9-10,13-16H2,1-4H3,(H,29,36)/t19-/m1/s1/i3D3 |
| Alternate CAS Number | 1297274-00-0 (Radioisotope Labelled) |
Table 2: Structural identifiers for Linagliptin Acetamide-d3
Structural Characteristics
The structure of Linagliptin Acetamide-d3 features several key moieties that contribute to its pharmacological and analytical properties:
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A purine core structure with dioxo substituents
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A but-2-ynyl group at the 7-position
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A piperidine ring with an acetamide group attached at the 3-position
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A methylquinazoline moiety connected via a methylene bridge
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Three deuterium atoms replacing the hydrogens in the acetamide methyl group
The deuterium labeling is specifically positioned at the acetamide group, creating a stable isotope pattern that can be detected in mass spectrometric analyses, making this compound particularly valuable for pharmacokinetic and metabolic studies .
Relationship to Linagliptin
Linagliptin Acetamide-d3 is structurally related to Linagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus.
Parent Compound Overview
Linagliptin is marketed under the brand name Tradjenta and belongs to the class of medications known as gliptins, which function as DPP-4 inhibitors. The drug is prescribed in conjunction with exercise and diet management for patients with type 2 diabetes .
The parent compound Linagliptin has the following structure:
-
Molecular Formula: C₂₅H₂₈N₈O₂
-
Molecular Weight: 472.54 g/mol
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IUPAC Name: 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Metabolic Context
Linagliptin Acetamide represents a metabolite of Linagliptin, formed through N-acetylation of the parent compound. The deuterated version (Linagliptin Acetamide-d3) serves as a stable isotope-labeled internal standard for analyzing this metabolite in biological samples. According to research on gliptin metabolism, Linagliptin undergoes limited metabolism, with several metabolites identified in plasma and excreta after oral administration:
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LINA-M1: An inactive metabolite formed through CYP3A4-dependent oxidative deamination followed by reduction
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LINA-M2: Formed by hydroxylation of the methyl group of the butinyl side chain
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LINA-M3: A carboxylic acid metabolite resulting from oxidation of the methyl group at position 4 of the quinazoline moiety
The acetamide metabolite represents another transformation pathway, likely formed through acetylation of the amino group on the piperidine ring of Linagliptin. This metabolic pathway is consistent with what has been observed for other gliptins, such as alogliptin, which also forms N-acetylated metabolites .
Analytical Applications
Linagliptin Acetamide-d3 serves critical functions in pharmaceutical analysis and biomedical research.
Role in Mass Spectrometry
As a stable isotope-labeled compound, Linagliptin Acetamide-d3 finds primary application in liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of Linagliptin and its metabolites. The presence of three deuterium atoms provides a mass shift that allows for accurate quantification through isotope dilution techniques. This approach offers several advantages:
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Compensation for matrix effects and recovery variations during sample preparation
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Enhanced precision and accuracy in quantitative measurements
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Improved reliability of pharmacokinetic data
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Facilitation of metabolite identification and structural elucidation
Bioanalytical Method Development
The compound is essential for developing validated bioanalytical methods for Linagliptin therapeutic drug monitoring and pharmacokinetic studies. Such methods typically employ high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), where the deuterated internal standard plays a crucial role in:
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Method validation according to regulatory guidelines
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Quantification of Linagliptin and its metabolites in complex biological matrices
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Supporting therapeutic drug monitoring in clinical settings
Metabolite Profiling
In metabolite profiling studies, Linagliptin Acetamide-d3 serves as a reference standard for confirming the identity of the acetylated metabolite in biological samples. These studies are crucial for:
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Understanding the complete metabolic pathway of Linagliptin
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Assessing the safety profile of metabolites
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Supporting regulatory submissions regarding drug metabolism
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Investigating potential metabolite-mediated drug interactions
| Provider | Product Code | Product Format | Country of Origin |
|---|---|---|---|
| LGC Standards | TRC-L465922 | Neat | CANADA |
| Hexonsynth | HXO-45658 | Not specified | Not specified |
Table 3: Commercial availability of Linagliptin Acetamide-d3
Research Applications and Future Perspectives
The applications of Linagliptin Acetamide-d3 extend beyond standard analytical methods, supporting broader research initiatives in diabetes treatment and pharmaceutical development.
Pharmacokinetic Studies
Deuterated standards like Linagliptin Acetamide-d3 are invaluable in pharmacokinetic studies, which evaluate:
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Absorption, distribution, metabolism, and excretion (ADME) profiles
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Bioavailability and bioequivalence assessments
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Drug-drug interaction potential
These studies are essential for optimizing dosing regimens and ensuring safe and effective use of Linagliptin in diverse patient populations.
Integration with Modern Analytical Techniques
The field of analytical chemistry continues to advance with new technologies that enhance the utility of deuterated standards like Linagliptin Acetamide-d3:
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High-resolution mass spectrometry (HRMS) for improved selectivity and sensitivity
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Ultra-high performance liquid chromatography (UHPLC) for faster analysis and improved resolution
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Ion mobility spectrometry for additional separation dimension
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Advanced data processing algorithms for automated metabolite identification
These technological advancements continuously improve the precision and scope of analyses utilizing Linagliptin Acetamide-d3.
Supporting Regulatory Requirements
Stable isotope-labeled standards support pharmaceutical companies in meeting regulatory requirements for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume